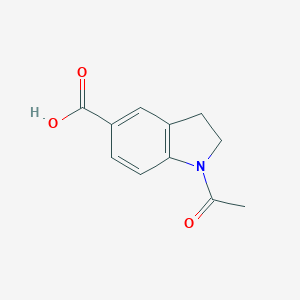

1-Acetylindoline-5-carboxylic acid

Beschreibung

Significance of Indoline (B122111) and Indole (B1671886) Derivatives in Medicinal Chemistry

Indole and its reduced form, indoline, are considered "privileged scaffolds" in medicinal chemistry. nih.gov This designation is due to their recurring presence in a vast number of biologically active compounds and approved drugs. nih.govnih.gov The indole nucleus is a key feature in many natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This has spurred extensive research into indole chemistry, leading to the creation of numerous synthetic derivatives with diverse pharmacological activities. nih.gov

Indole derivatives have demonstrated significant potential across various therapeutic areas, including:

Anticancer Agents: They have been investigated for their ability to target various biological pathways involved in cancer progression. mdpi.commdpi.com Some derivatives act as tubulin polymerization inhibitors, while others target specific enzymes or receptors implicated in tumor growth. mdpi.com

Antimicrobial Agents: The indoline and indole scaffolds are useful nuclei for developing novel antibacterial compounds, including those active against resistant strains like MRSA. benthamdirect.com They can disrupt bacterial membranes and inhibit biofilm formation. mdpi.com

Antiviral Agents: Indole derivatives have shown promise as antiviral agents, with research demonstrating inhibitory effects against viruses such as HIV-1 integrase and Hepatitis C virus (HCV). nih.govnih.gov

Anti-inflammatory Therapies: The anti-inflammatory properties of indole derivatives have been extensively explored, making them valuable in the search for new treatments for inflammatory conditions. mdpi.com

Neurological Applications: These compounds have been studied for their potential in treating neurological disorders and have been investigated as antagonists for receptors like the human growth hormone secretagogue receptor.

The versatility of the indole scaffold allows for a multitude of structural modifications, enabling medicinal chemists to design compounds that can interact with specific molecular targets to achieve desired therapeutic effects. nih.govmdpi.com

Overview of Carboxylic Acid Functionalities in Organic Molecules

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. chemistrytalk.orgteachy.applongdom.org This arrangement confers distinct properties upon the molecules that contain it.

Key characteristics and roles of the carboxylic acid functionality include:

Acidity: Carboxylic acids are Brønsted-Lowry acids because they can donate a proton (H+). wikipedia.org This acidity is a result of the resonance stabilization of the resulting carboxylate anion. wikipedia.org

Polarity and Hydrogen Bonding: The presence of two electronegative oxygen atoms makes carboxylic acids polar. byjus.com They can act as both hydrogen-bond donors and acceptors, leading to high boiling points and solubility in polar solvents like water. wikipedia.orgnumberanalytics.com

Reactivity: Carboxylic acids are versatile reactants that can be converted into a variety of other functional groups, such as esters, amides, acid halides, and alcohols. chemistrytalk.orgwikipedia.org This reactivity makes them crucial intermediates in organic synthesis.

Biological Significance: Carboxylic acids are ubiquitous in nature. longdom.org Amino acids, the building blocks of proteins, contain a carboxylic acid group. chemistrytalk.org Fatty acids, essential for energy storage and cell membranes, also possess this functional group. chemistrytalk.org Other examples include citric acid, found in citrus fruits, and acetic acid in vinegar. longdom.org

Position of 1-Acetylindoline-5-carboxylic Acid within the Indoline-Carboxylic Acid Class

This compound belongs to the class of indoline-carboxylic acids. Its structure is defined by an indoline core with an acetyl group (-COCH3) attached to the nitrogen at position 1 and a carboxylic acid group (-COOH) at position 5.

This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the preparation of more complex indole derivatives with potential therapeutic applications. For instance, it has been utilized as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators. The presence of both the indoline scaffold and the carboxylic acid functionality allows for a range of chemical modifications, making it a versatile tool for medicinal chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-2,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXHHESVJTVORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415392 | |

| Record name | 1-acetylindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153247-93-9 | |

| Record name | 1-acetylindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetylindoline 5 Carboxylic Acid and Analogues

Strategies for Indoline (B122111) Ring Formation with Carboxylic Acid Moieties

The construction of the indoline ring system bearing a carboxylic acid group is a fundamental step in the synthesis of 1-acetylindoline-5-carboxylic acid and its analogues. Various synthetic strategies have been developed to achieve this, primarily focusing on adaptations of classical indole (B1671886) syntheses and novel cyclization reactions.

Fischer Indole Synthesis Protocols Adapted for Carboxylic Acid Derivatives

The Fischer indole synthesis, a venerable and widely used method for preparing indoles, can be adapted for the synthesis of indole-5-carboxylic acids. nih.govbyjus.com This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of indole-5-carboxylic acid, a key starting material is a substituted phenylhydrazine bearing a carboxylic acid group.

One adaptation involves a Japp-Klingemann type Fischer-indole synthesis. nih.gov This approach has been successfully employed in the preparation of indole-5-carboxylic acids and their derivatives. nih.gov The reaction conditions, including the choice of acid catalyst (Brønsted or Lewis acids) and solvent, can influence the regioselectivity of the cyclization, especially when using unsymmetrical ketones. byjus.comyoutube.com

Cyclization Reactions in the Formation of Indoline Scaffolds

Beyond the Fischer synthesis, other cyclization reactions are pivotal in forming the indoline scaffold with a carboxylic acid moiety. Reductive cyclization of o-nitrophenylpyruvic acid derivatives is a notable method. orgsyn.org This can be achieved using various reducing agents like zinc in acetic acid or through catalytic hydrogenation. orgsyn.org

Intramolecular Friedel-Crafts acylation is another powerful strategy. For instance, N-protected 3-(4-indolyl)propanoic acids can undergo cyclization to form indole 4,5-fused indanones. beilstein-journals.org The regioselectivity of this cyclization is influenced by the protecting group on the indole nitrogen and the reaction conditions, with a preference for cyclization at the C5 position. beilstein-journals.org

Furthermore, a domino synthesis approach involving a [3+2] cyclization has been developed for 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This method starts with the formation of an imine, which then reacts with an activated phenylacetate (B1230308) derivative to initiate a cyclization cascade, ultimately leading to the indole core. mdpi.com The initial indoline formed in this process undergoes spontaneous air oxidation to the aromatic indole. mdpi.com

Acylation Procedures for N-Acetylation of Indolines

The introduction of an acetyl group at the N-1 position of the indoline ring is a crucial step in the synthesis of this compound. This transformation, known as N-acetylation, can be achieved through various acylation procedures.

Regioselective Acylation at the N-1 Position

Achieving regioselective acylation at the N-1 position is critical, as indoles have multiple reactive sites. nih.gov Direct N-acylation of indolines is a common strategy. One method involves the direct acetylation of indoline-5-carboxylic acid using acetic anhydride (B1165640).

The use of a catalyst can significantly influence the regioselectivity. For instance, a non-enzymatic acylation catalyst has been developed for the kinetic resolution of indolines through catalytic N-acylation. nih.gov The choice of protecting group on the indole nitrogen can also direct the regioselectivity of functionalization. For example, nickel-catalyzed dearomative arylboration of indoles can lead to either C2- or C3-borylated indolines depending on the N-protecting group. acs.org

Comparison of Acylating Agents and Reaction Conditions

A variety of acylating agents and reaction conditions have been explored for the N-acetylation of indolines and related heterocycles.

| Acylating Agent | Catalyst/Reagent | Conditions | Notes |

| Acetic anhydride | ODI | 40°C for 40 min in acetonitrile, then aminolysis at 60°C | Anhydrous conditions are necessary to prevent hydrolysis of the acetyl group. |

| Carboxylic acids | DCC, DMAP | 0°C to room temperature in CH2Cl2 | This method is effective for N-acylation of 5-substituted indoles, with high yields observed for those with electron-withdrawing groups. thieme-connect.deresearchgate.net |

| Carboxylic acids | Boric acid | Reflux in mesitylene | Offers a direct acylation method, though yields can be moderate. clockss.org |

| Thioesters | Cs2CO3 | 140°C in xylene | Provides a mild and chemoselective method for N-acylation with good functional group tolerance. nih.gov |

| Primary alcohols | TPAP (catalytic) | Single flask, mild conditions | A dehydrogenative coupling process that is environmentally friendly. nih.gov |

The choice of acylating agent and conditions depends on the specific substrate and desired outcome. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with carboxylic acids provides a mild and efficient route to N-acylated indoles. thieme-connect.de Thioesters have also emerged as stable and effective acyl sources for chemoselective N-acylation. nih.gov Aromatic esters have been shown to be more effective acylating agents than alkyl esters in certain contexts. osti.gov

Carboxylic Acid Functionalization and Interconversion at the 5-Position

The carboxylic acid group at the 5-position of the indoline ring is a versatile handle for further functionalization and interconversion. This allows for the synthesis of a wide array of derivatives with diverse properties.

The synthesis of indole-5-carboxylic acids can be achieved through methods like the Japp-Klingemann type Fischer-indole synthesis. nih.gov Once installed, the carboxylic acid can be converted to other functional groups. For example, functional group interconversion of a carboxylic acid to a cyanide via a carboxamide has been reported. nih.gov

The carboxylic acid or its ester can serve as a precursor for various transformations. For instance, the ester can be reduced to an alcohol, which can then be oxidized to an aldehyde. orgsyn.org Furthermore, direct C-H functionalization of the indole ring offers another avenue for introducing substituents. For example, the arylation of indole-4-, -6-, and -7-carboxylic acids has been achieved with regioselectivity at the position ortho to the carboxylic acid. nih.gov Interestingly, under slightly different conditions, 5-indole carboxylic acid can undergo diarylation. nih.gov

The presence of the carboxylic acid group can also influence the reactivity of the indole ring in other reactions. For example, in the palladium-catalyzed C-H and N-H alkoxycarbonylation of indole derivatives, the reaction can lead to indole-3-carboxylates and indole-N-carboxylates. nih.govbeilstein-journals.org

Oxidation Reactions for Carboxylic Acid Introduction

A primary strategy for introducing the carboxylic acid moiety at the 5-position of the indoline ring involves the oxidation of a pre-existing carbon-based functional group. This approach is advantageous when the corresponding substituted indoline is readily available. Common precursors for oxidation include alkyl groups (e.g., methyl) or aldehydes at the C5 position.

Strong oxidizing agents are typically employed for the conversion of an alkyl group on the aromatic ring to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid can effectively achieve this transformation. imperial.ac.uk The reaction proceeds by oxidizing the benzylic position of the alkyl chain, regardless of its length, to a carboxyl group. The indoline nitrogen must often be protected prior to this step to prevent oxidation of the ring itself. Acetylation serves as a suitable protection strategy, leading directly to the desired product framework.

Alternatively, the oxidation of a 5-formylindoline derivative provides a milder route to the carboxylic acid. This transformation can be accomplished using a variety of reagents, including silver oxide (Tollens' reagent) or potassium permanganate. youtube.com Ozonolysis represents another powerful method; if a vinyl group is present at the C5 position, oxidative cleavage with ozone followed by a hydrogen peroxide workup yields the carboxylic acid directly. imperial.ac.ukyoutube.com

Table 1: Oxidation Reactions for Carboxylic Acid Introduction

| Precursor Functional Group | Oxidizing Agent(s) | Product | Key Considerations |

|---|---|---|---|

| 5-Alkylindoline | KMnO₄ or CrO₃/H₂SO₄ | This compound | Requires prior N-acetylation to protect the indoline ring. |

| 1-Acetyl-5-formylindoline | Ag₂O (Tollens' reagent) | This compound | Milder conditions compared to alkyl oxidation. |

Functional Group Interconversion of Carboxylic Acid Precursors

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. organic-chemistry.orgfiveable.me In the context of this compound synthesis, this involves preparing the indoline ring with a precursor group at the 5-position that can be chemically converted to a carboxylic acid in a subsequent step. Common precursors include nitriles, esters, and amides.

The hydrolysis of a 5-cyanoindoline derivative is a robust method for installing the carboxylic acid. This reaction can be performed under either acidic or basic conditions, typically by heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH). The cyano group itself can be introduced from a 5-aminoindoline via the Sandmeyer reaction.

Similarly, a 5-carboalkoxyindoline (an ester) can be readily hydrolyzed to the corresponding carboxylic acid. libretexts.org This saponification is usually carried out with an aqueous base, followed by an acidic workup to protonate the resulting carboxylate salt. The ester precursor can be synthesized through various methods, including Fischer esterification of the carboxylic acid itself or through palladium-catalyzed carbonylation reactions. libretexts.orgbeilstein-journals.org

Another route involves the conversion of a 5-carboxamide. The amide can be hydrolyzed under harsh acidic or basic conditions. Interestingly, a synthetic route for a related compound involved the functional group interconversion of a carboxylic acid into a cyanide via the corresponding carboxamide, highlighting the chemical relationship between these functional groups. nih.gov

Table 2: Functional Group Interconversion Routes

| Precursor at C5-Position | Reagents for Conversion | Intermediate Step (if any) |

|---|---|---|

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | None |

| Ester (-COOR) | 1. OH⁻; 2. H₃O⁺ | Carboxylate salt |

Advanced Synthetic Approaches

Beyond classical methods, advanced synthetic strategies offer efficient and novel pathways to this compound and, particularly, its structurally diverse analogues.

Multicomponent Reactions Incorporating Indoline Building Blocks

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. rsc.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.govnih.gov

Indoline-based building blocks can be incorporated into various MCRs to produce complex analogues. For instance, an indoline derivative containing one of the requisite functional groups for an Ugi or Passerini reaction can lead to diverse products. In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. rug.nl If this compound is used as the acid component, or if a 5-formyl, 5-amino, or 5-isocyano-indoline derivative is used as another component, a library of complex analogues can be synthesized efficiently. rug.nl This approach is particularly valuable for generating libraries of compounds for biological screening. nih.gov

Stereoselective Synthesis of this compound and Analogues

While this compound itself is achiral, analogues with substituents on the indoline ring or the acetyl group can contain stereocenters. Stereoselective synthesis is crucial for preparing enantiomerically pure versions of these analogues, as different stereoisomers often exhibit distinct biological activities.

Methods for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, or biocatalysis. For example, if a substituent is introduced at the C2 or C3 position of the indoline ring, its stereochemistry can be controlled using asymmetric hydrogenation or cyclization reactions. Lipase-catalyzed reactions, such as stereoselective acylation, can be employed to resolve racemic mixtures or to create chiral esters from prochiral alcohols. researchgate.net The synthesis of complex molecules often relies on the regio- and stereoselective addition to double bonds, a principle that can be applied to unsaturated precursors of indoline analogues. nih.gov

Large-Scale Synthesis Considerations

Transitioning a synthetic route from laboratory scale to industrial production introduces several critical considerations. For this compound, a scalable synthesis must be cost-effective, safe, and environmentally sustainable.

Key factors include:

Cost and Availability of Starting Materials: The chosen synthetic route should rely on readily available and inexpensive starting materials. The cost of reagents, catalysts (e.g., palladium for carbonylation reactions), and solvents significantly impacts the final product's price.

Process Safety: Many reactions involve hazardous materials, such as strong oxidizing agents (KMnO₄), flammable solvents, or toxic intermediates. A large-scale process must incorporate robust safety protocols to manage risks associated with exothermic reactions, high pressures, or toxic off-gassing.

Green Chemistry: Modern large-scale synthesis aims to minimize environmental impact. This involves reducing waste, using less hazardous solvents, improving atom economy (a strength of MCRs), and developing catalytic processes to replace stoichiometric reagents. rug.nl The scalability of an MCR route for indole analogues has been demonstrated, suggesting its potential as a practical and efficient method for large-scale production. rug.nl

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Potassium permanganate |

| Chromium trioxide |

| Sulfuric acid |

| Silver oxide |

| Ozone |

| Hydrogen peroxide |

| Hydrochloric acid |

| Sodium hydroxide (B78521) |

Chemical Reactivity and Derivatization of 1 Acetylindoline 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that allows for a variety of chemical transformations.

Esterification Reactions

The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. masterorganicchemistry.comrug.nl For 1-Acetylindoline-5-carboxylic acid, this can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used technique. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (catalyst) | Ethyl 1-acetylindoline-5-carboxylate | Not specified | masterorganicchemistry.com |

| This compound | Methanol, HCl (catalyst) | Methyl 1-acetylindoline-5-carboxylate | Not specified | masterorganicchemistry.com |

| Sodium 1-acetylindoline-5-carboxylate | Methyl iodide | Methyl 1-acetylindoline-5-carboxylate | Not specified | libretexts.org |

Amide Bond Formation

The formation of amides from carboxylic acids is a fundamental reaction in organic and medicinal chemistry. nih.govmdpi.com Direct reaction of a carboxylic acid with an amine is generally not efficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activating agents are typically required.

One common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. nih.govrutgers.edu Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, which readily reacts with an amine to form the desired amide. libretexts.orgrutgers.edu

Another approach utilizes coupling reagents that activate the carboxylic acid in situ. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,1'-oxalyldiimidazole (B102452) (ODI) can be used to form an activated acylimidazole intermediate, which then reacts with an amine. Titanium tetrachloride (TiCl₄) in pyridine (B92270) has also been reported as an effective system for the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Reagents for Amide Bond Formation

| Activating Agent/Method | Description | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acid chloride. libretexts.org | libretexts.org |

| Oxalyl chloride | Converts carboxylic acid to acid chloride. | rutgers.edu |

| 1,1'-Carbonyldiimidazole (CDI) | Forms an activated acylimidazole intermediate. | |

| 1,1'-Oxalyldiimidazole (ODI) | Forms an activated acylimidazole intermediate. | |

| Titanium tetrachloride (TiCl₄) | Mediates direct condensation with amines in pyridine. nih.gov | nih.gov |

Salt Formation and pH Dependence

As a carboxylic acid, this compound can react with bases to form carboxylate salts. libretexts.orglibretexts.org These reactions are typical acid-base neutralizations. With strong bases like sodium hydroxide (B78521) (NaOH), it forms the corresponding sodium salt, which is generally more soluble in water than the parent carboxylic acid. libretexts.orglibretexts.org It also reacts with weaker bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), producing the salt, water, and carbon dioxide gas. libretexts.org

The solubility of this compound is pH-dependent. In acidic solutions, the carboxylic acid group is protonated (R-COOH), leading to lower water solubility. As the pH increases and becomes more alkaline, the carboxylic acid is deprotonated to form the carboxylate anion (R-COO⁻), which increases its solubility in aqueous solutions. libretexts.org

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be facilitated under certain conditions. For aromatic and heterocyclic carboxylic acids, this reaction can sometimes be achieved by heating, often in the presence of a catalyst. google.com For instance, some heteroaromatic carboxylic acids undergo decarboxylation when heated in aprotic polar solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com

Decarboxylation can also be a key step in certain synthetic sequences. For example, some decarboxylation reactions of tryptoline-1-carboxylic acids, which are structurally related to indoline (B122111) carboxylic acids, can be catalyzed by acid. stackexchange.com Another method involves the Barton decarboxylation, which proceeds via a radical mechanism, though this is a multi-step process.

Reactivity of the Indoline Ring System

The indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Indoline Core

The indoline ring system, being an electron-rich heterocycle, is expected to undergo electrophilic aromatic substitution (EAS) reactions. nih.govresearchgate.net The nitrogen atom of the indoline ring is a powerful activating group, directing incoming electrophiles to the para position (C7) relative to the nitrogen. However, in this compound, the acetyl group at the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution. The carboxylic acid group at the 5-position is also a deactivating group and a meta-director.

Despite the deactivating effect of the acetyl group, the inherent reactivity of the indoline nucleus may still allow for substitution reactions under specific conditions. The position of substitution will be influenced by the combined directing effects of the acetylamino group and the carboxylic acid group. Generally, the position ortho to the acetylamino group (C7) would be the most activated position for electrophilic attack. However, steric hindrance from the adjacent fused ring may play a role. The position ortho to the carboxylic acid group (C4 and C6) would be the next most likely sites.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions on this compound would need to be determined experimentally, as the interplay of the electronic and steric effects of the substituents can be complex.

Derivatization Strategies for Structural Modification

A key strategy for introducing new functional groups onto the indoline ring of this compound involves the chemical modification of the existing carboxylic acid group. A significant example is its conversion into a sulfonyl chloride, which serves as a versatile intermediate for further substitution.

The carboxylic acid can be converted to a sulfonyl chloride derivative, such as 1-acetylindoline-5-sulfonyl chloride. This intermediate is highly reactive and can readily undergo nucleophilic substitution with various amines to produce a diverse range of sulfonamides. mdpi.comnih.gov For example, the reaction of 1-acetylindoline-5-sulfonyl chloride with ammonia (B1221849) yields 1-acetylindoline-5-sulfonamide (B184761). mdpi.com This sulfonamide can then be further modified, for instance by deacetylation followed by reaction with other acyl chlorides to generate a library of 1-acylindoline-5-sulfonamides. mdpi.com

The table below summarizes the synthesis of various 1-acylindoline-5-sulfonamides from indoline-5-sulfonamide (B1311495) (obtained after deacetylation of the initial compound and conversion of the carboxylic acid).

| Product (Compound ID) | Acylating Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzoylindoline-5-sulfonamide | Benzoyl chloride | Pyridine, CHCl₃, r.t. | 65 | mdpi.com |

| 1-(4-Chlorobenzoyl)indoline-5-sulfonamide | 4-Chlorobenzoyl chloride | Pyridine, CHCl₃, r.t. | 70 | mdpi.com |

| 1-(Perfluorobenzoyl)indoline-5-sulfonamide (4e) | Perfluorobenzoyl chloride | Pyridine, CHCl₃, r.t. | 72 | mdpi.com |

| 1-Isonicotinoylindoline-5-sulfonamide (4q) | Isonicotinic acid | CDI, DMAP, THF, 40 °C | 55 | mdpi.com |

CDI: 1,1'-Carbonyldiimidazole, DMAP: 4-Dimethylaminopyridine, THF: Tetrahydrofuran, r.t.: room temperature

The N-acetyl group on the indoline nitrogen is a robust functional group, but it can be chemically modified, primarily through hydrolysis. This deacetylation reaction is a common strategy to unmask the indoline nitrogen, enabling subsequent functionalization.

The removal of the acetyl group is typically accomplished by acid or base-catalyzed hydrolysis. For example, treating 1-acetylindoline-5-sulfonamide with hydrochloric acid effectively removes the acetyl group to yield indoline-5-sulfonamide. mdpi.com This reaction is fundamental for creating diversity in the N-substituent, as the resulting free amine can be reacted with a wide array of electrophiles. mdpi.com

In more specialized research, photo-activated reactions of the N-acetyl group have been explored. For instance, in N-acetyl-7-nitroindoline, the acetyl group can be photo-activated, leading to its transfer to the adjacent nitro group. jst.go.jp This forms a reactive nitronic anhydride (B1165640) intermediate. jst.go.jp However, for this compound, simple hydrolysis remains the most prevalent and synthetically useful modification of the N-acetyl group.

The table below outlines the deacetylation reaction.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Acetylindoline-5-sulfonamide (8) | Hydrochloric acid | Indoline-5-sulfonamide (9) | 81 | mdpi.com |

Spectroscopic and Computational Analysis in Research of 1 Acetylindoline 5 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-acetylindoline-5-carboxylic acid, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of this compound, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm. libretexts.org The protons on the aromatic part of the indoline (B122111) ring appear in the range of δ 6.5–7.5 ppm. A characteristic singlet for the methyl protons of the acetyl group is found in the more upfield region, typically between δ 2.1–2.3 ppm. The two methylene (B1212753) groups (CH₂) of the indoline ring would show signals as well, generally in the δ 3.0-4.5 ppm range, reflecting their connectivity within the saturated portion of the ring system.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons are particularly diagnostic. The carbon of the carboxylic acid group and the carbonyl carbon of the acetyl group are expected to resonate at approximately 170 ppm. libretexts.org The sp²-hybridized carbons of the aromatic ring appear in the typical aromatic region (around 110-150 ppm), while the sp³-hybridized carbons of the indoline ring and the methyl carbon of the acetyl group are found further upfield.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus sort | Functional Group sort | Typical Chemical Shift (δ, ppm) sort |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 7.5 |

| ¹H | Indoline Protons (-CH₂-) | ~3.0 - 4.5 |

| ¹H | Acetyl Protons (-COCH₃) | 2.1 - 2.3 |

| ¹³C | Carbonyl Carbons (C=O) | ~170 |

| ¹³C | Aromatic Carbons (Ar-C) | ~110 - 150 |

| ¹³C | Indoline Carbons (-CH₂-) | ~25 - 55 |

| ¹³C | Acetyl Carbon (-COCH₃) | ~20 - 30 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum displays several characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid is expected from 2500–3300 cm⁻¹. orgchemboulder.com The carbonyl (C=O) stretching vibration of the acetyl group typically appears in the range of 1720–1740 cm⁻¹. The carbonyl of the carboxylic acid group is also prominent, usually absorbing strongly between 1690-1760 cm⁻¹. orgchemboulder.commiamioh.edu Additionally, a C-O stretching band associated with the carboxylic acid can be found in the 1210-1320 cm⁻¹ region. orgchemboulder.commiamioh.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group sort | Vibrational Mode sort | Typical Wavenumber (cm⁻¹) sort |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) orgchemboulder.com |

| Acetyl Group | C=O Stretch | 1720 - 1740 |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 orgchemboulder.commiamioh.edu |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 orgchemboulder.commiamioh.edu |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Amide | C-N Stretch | ~1250 - 1350 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula of a compound. For this compound (C₁₁H₁₁NO₃), the molecular weight is 205.21 g/mol .

Electron impact (EI) ionization typically causes the molecule to fragment in predictable ways, providing valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of bonds adjacent to the carbonyl groups. libretexts.org Common fragmentation could include the loss of the acetyl group (CH₃CO•, 43 mass units) or the carboxyl group (•COOH, 45 mass units). The formation of a stable acylium ion (R-CO⁺) through the cleavage of the C-N bond of the amide or the C-C bond of the carboxylic acid is also a common fragmentation pattern for such derivatives. libretexts.org

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, providing theoretical insights into molecular structure and properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and other properties. For this compound, DFT calculations can be employed to determine the most stable conformation (optimized geometry) by finding the lowest energy arrangement of its atoms.

Furthermore, these calculations can predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. DFT can also map the electron density of the molecule, providing insights into its reactivity by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Quantum Chemical Calculations for Ground State Energy and Vibrational Wavenumbers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its most stable electronic state, known as the ground state. For this compound, these calculations provide crucial data on its stability, reactivity, and vibrational characteristics, which are directly linked to its infrared (IR) spectrum.

Density Functional Theory (DFT) is a widely used computational method for these investigations due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or TZVP that defines the mathematical representation of the atomic orbitals. To simulate a realistic chemical environment, a solvent model like the Polarized Continuum Model (PCM) can be incorporated to account for the effects of a solvent on the molecule's properties. researchgate.net

The primary outputs of these calculations are the optimized molecular geometry corresponding to the minimum ground state energy and the harmonic vibrational frequencies. The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. By comparing this theoretical spectrum with experimental data, researchers can confidently assign specific absorption bands to the corresponding molecular motions (stretches, bends, torsions) of the functional groups. nih.gov

For this compound, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the N-acetyl group, C-N stretching of the indoline ring, and various C-H stretches and bends in the aromatic and aliphatic portions of the molecule. Discrepancies between calculated and experimental frequencies often arise from the assumptions made in the calculation (e.g., harmonic approximation, gas-phase vs. solution). To improve agreement, calculated frequencies are often multiplied by an empirical scaling factor. nih.gov

Table 1: Illustrative Calculated vs. Experimental Vibrational Wavenumbers (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Illustrative Scaled DFT-Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | 3050 |

| C-H Stretch | Aromatic | 3100-3000 | 3075 |

| C-H Stretch | Aliphatic (CH₂) | 2960-2850 | 2940 |

| C=O Stretch | N-Acetyl | 1740-1720 | 1730 |

| C=O Stretch | Carboxylic Acid | 1725-1700 | 1715 |

| C-N Stretch | Amide/Indoline | 1350-1200 | 1320 |

| C-O Stretch | Carboxylic Acid | 1320-1210 | 1280 |

Note: The calculated values are illustrative, based on typical results from DFT (e.g., B3LYP/6-31G(d)) calculations for similar structures, as specific published data for this compound is not available. Experimental ranges are from general spectroscopic principles.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to different possible spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Key areas of conformational flexibility in this molecule include:

Rotation around the N-C(O) bond of the acetyl group, which can lead to different orientations of the methyl group relative to the indoline ring.

The orientation of the carboxylic acid group, particularly the rotation around the C-C and C-O single bonds. The syn and anti conformations of the O=C-O-H dihedral angle are of particular interest.

The puckering of the five-membered nitrogen-containing ring of the indoline core.

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles and calculating the corresponding energy. This search helps to locate low-energy, stable conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, typically on the nanosecond to microsecond timescale. nih.gov In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated by solving Newton's equations of motion. These simulations rely on a force field (e.g., CHARMM, GAFF) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. acs.orgaip.org

For this compound, MD simulations can reveal:

The stability of different conformers in an aqueous environment.

The patterns of hydrogen bonding between the carboxylic acid group and surrounding water molecules.

The dynamic fluctuations of the indoline ring system.

The solvent-accessible surface area, which is crucial for understanding how the molecule might interact with a larger biological target like a protein. nih.gov

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods are powerful tools for predicting other spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of ¹H and ¹³C NMR spectra is invaluable for structure verification and elucidation. nih.gov

The standard method for predicting NMR chemical shifts involves Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The general workflow is as follows:

Conformational Search: A thorough conformational analysis is performed to identify all low-energy conformers of the molecule.

Geometry Optimization: The geometry of each conformer is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: For each optimized conformer, the absolute magnetic shielding tensors are calculated using the GIAO method (e.g., at the WP04/6-311++G(2d,p) level of theory). github.io

Boltzmann Averaging: The final predicted chemical shift for each nucleus is calculated as a Boltzmann-weighted average of the shifts from all contributing conformers. This accounts for the fact that in solution, the molecule exists as a dynamic equilibrium of different shapes. uncw.edu

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_iso.

Table 2: Illustrative Predicted vs. Experimental Chemical Shifts (ppm) for this compound

| Atom | Typical Experimental δ (ppm) | Illustrative Predicted δ (ppm) (GIAO/DFT) |

| ¹H NMR | ||

| -COOH | ~12.0 | 12.1 |

| Aromatic H | 6.5 - 7.5 | 7.2 |

| -N-CH₂- | ~4.1 | 4.0 |

| -C-CH₂- | ~3.1 | 3.2 |

| -C(O)CH₃ | 2.1 - 2.3 | 2.2 |

| ¹³C NMR | ||

| -C OOH | ~170 | 171.5 |

| -N-C (O)CH₃ | ~170 | 169.8 |

| Aromatic C | 110 - 145 | 115 - 142 |

| -N-C H₂- | ~50 | 51.2 |

| -C-C H₂- | ~28 | 27.5 |

| -C(O)C H₃ | ~24 | 24.3 |

Note: Experimental chemical shifts are typical values for the given functional groups. Predicted values are illustrative of what a GIAO/DFT calculation would yield, demonstrating the high level of accuracy achievable with modern computational methods.

Structure Activity Relationship Sar Studies of 1 Acetylindoline 5 Carboxylic Acid and Its Analogues

Methodologies for SAR Elucidation

A variety of methodologies are employed to decipher the SAR of 1-acetylindoline-5-carboxylic acid and related compounds, ranging from traditional synthetic approaches to modern computational techniques.

Combinatorial chemistry and library design have revolutionized SAR studies by enabling the rapid synthesis of large numbers of diverse compounds. researchgate.netdrugdesign.org Instead of one-by-one synthesis, this approach allows for the creation of a "library" of related molecules, which can then be screened for biological activity. This method is particularly useful in the early stages of drug discovery for identifying initial lead compounds. drugdesign.org For example, a purine-based library was successfully used to discover potent inhibitors of cyclin-dependent kinases. drugdesign.org The design of these libraries is often guided by the known structure of the biological target, allowing for a more focused and efficient exploration of the chemical space. drugdesign.org

Computational methods are invaluable tools in modern SAR studies, providing insights that can guide the design and synthesis of new analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of unsynthesized compounds. nih.gov This can help prioritize which analogues to synthesize, saving time and resources.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For derivatives of this compound, docking studies can reveal how the acetyl and carboxylic acid groups interact with the amino acid residues in the binding site of a target protein. This information is crucial for understanding the molecular basis of the compound's activity and for designing modifications that can enhance these interactions. nih.gov For example, docking studies have been used to understand the binding modes of indoline (B122111) derivatives with DNA gyrase B, a target for antibacterial drugs. researchgate.net

Pharmacophore Studies: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models can be generated based on the structures of known active compounds or the structure of the target's binding site. Pharmacophore models serve as a template for designing new molecules with a high probability of being active.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogues is highly sensitive to modifications of its core structure, particularly the carboxylic acid and acetyl groups.

The carboxylic acid group is a key functional group in many biologically active molecules, often playing a critical role in binding to the target protein through hydrogen bonds and ionic interactions. nih.govnih.gov However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability. drughunter.com

Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. Replacing the carboxylic acid with a suitable bioisostere can improve the drug-like properties of a molecule while maintaining or even enhancing its biological activity. nih.govdrughunter.com

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, having a similar acidity (pKa) and geometry. drughunter.comresearchgate.net

Hydroxamic acids: This group can also mimic the hydrogen bonding capabilities of carboxylic acids. nih.gov

Sulfonamides: While weaker acids than carboxylic acids, sulfonamides can offer advantages like increased metabolic stability and membrane permeability. drughunter.com

Other heterocycles: Various other heterocyclic rings, such as 5-oxo-1,2,4-oxadiazoles, can also serve as effective bioisosteres. drughunter.com

The choice of a bioisostere is highly context-dependent, and what works for one target may not work for another. nih.gov Therefore, a panel of different bioisosteres is often screened to find the optimal replacement.

The following table provides examples of carboxylic acid bioisosteres and their general properties:

| Bioisostere | Acidity (pKa) | General Properties |

| Carboxylic Acid | ~4-5 | Forms strong hydrogen bonds, often negatively charged at physiological pH. |

| Tetrazole | ~4.5-4.9 | Similar acidity and geometry to carboxylic acids, can improve lipophilicity. drughunter.com |

| Hydroxamic Acid | ~8-9 | Can chelate metal ions, may have different metabolic pathways. nih.gov |

| Sulfonamide | ~9-10 | Weaker acid, can improve metabolic stability and membrane permeability. drughunter.com |

The acetyl group at the 1-position of the indoline ring also plays a significant role in determining the biological activity of these compounds. Modifications to this group can influence the molecule's conformation, electronic properties, and interactions with the target.

Studies on related indole (B1671886) derivatives have shown that the N-acyl group can significantly impact activity. For example, in a series of indole-2-carboxylic acid derivatives, modifications at the N-position were explored to understand their influence on biological activity. nih.gov Similarly, for this compound analogues, replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or other substituents can lead to changes in potency and selectivity. These modifications can alter the steric bulk and electronic nature of the substituent, thereby affecting how the molecule fits into the binding pocket of its target.

Research has shown that even small changes, such as replacing the acetyl group with a different N-protecting group like Boc (tert-butoxycarbonyl), can lead to significant differences in the reactivity and biological profile of indoline derivatives. nih.gov Therefore, a systematic exploration of different substituents at the N-1 position is a key strategy in the SAR-guided optimization of these compounds.

Positional Isomerism and its Role in SAR

The precise placement of substituents on the indoline ring is a critical determinant of the biological activity of this compound and its analogues. Shifting a functional group, even to an adjacent carbon atom, can significantly alter the molecule's interaction with its biological target, leading to substantial changes in efficacy and selectivity.

For instance, in a series of indole-2-carboxylic acid derivatives, substitution at the 3-position of the indole ring was found to be crucial for apoptotic activity. nih.gov Similarly, studies on indole derivatives have shown that the position of a methoxy (B1213986) group on the indole ring critically influences biological activity, with substitution at the 7-position being the most favorable in some cases. researchgate.net Conversely, substitution at the 4-position of the indole ring was found to be the least favorable for certain activities. researchgate.net

The significance of substituent positioning extends to the benzene (B151609) portion of the indole and indoline ring system as well. Research on GPR40 agonists demonstrated a dramatic difference in activity between ortho- and meta-bromo-substituted derivatives, with the ortho-substituted compound exhibiting nearly 200-fold higher activity. nih.gov This highlights that the substituent's role may go beyond simple steric effects and involve direct interactions with the receptor. nih.gov

The following table summarizes the impact of positional isomerism on the activity of various indole and indoline derivatives, providing insights into the SAR of this class of compounds.

Table 1: Effect of Substituent Position on Biological Activity of Indole/Indoline Analogues

| Scaffold | Substituent | Position | Observed Effect on Activity |

|---|---|---|---|

| Indole-2-carboxylic acid | - | 3 | Important for apoptotic activity nih.gov |

| Indole | Methoxy | 7 | Favorable for certain biological activities researchgate.net |

| Indole | Methoxy | 4 | Least favorable for certain biological activities researchgate.net |

| Phenyl (on an indole derivative) | Bromo | ortho | High agonistic activity nih.gov |

These examples underscore the principle that minor positional changes of substituents can lead to major differences in biological outcomes, a fundamental concept in the rational design of new therapeutic agents based on the this compound scaffold.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound, such as this compound. This iterative process involves the synthesis and evaluation of analogues to develop a candidate with the desired therapeutic profile.

Fragment-Based Lead Optimization

Fragment-based lead discovery (FBLD) is a powerful strategy that begins with the identification of low-molecular-weight fragments that bind to a biological target. scispace.com These initial hits, although often exhibiting weak affinity, provide a starting point for building more potent and drug-like molecules. scispace.comlifechemicals.com This can be achieved through strategies like fragment growing, merging, or linking. lifechemicals.com

In the context of indoline derivatives, a fragment-based approach has been successfully employed to develop inhibitors of Mcl-1, an anti-apoptotic protein. nih.gov Starting with a fragment hit, researchers were able to increase the binding affinity by over 100-fold through structural modifications guided by NMR and X-ray crystallography. nih.gov This involved extending a fragment into a specific pocket of the target protein, demonstrating the potential of this method for optimizing indoline-based compounds. nih.gov

A key advantage of FBLD is that it allows for the exploration of chemical space in a more efficient manner than traditional high-throughput screening. scispace.com The initial fragments are small and simple, making them more likely to bind to various sites on a protein target. lifechemicals.com Once a promising fragment is identified, it can be systematically elaborated to improve its interactions with the target and enhance its pharmacological properties.

Structural Simplification in Lead Optimization

Structural simplification is a lead optimization strategy that involves reducing the molecular complexity of a lead compound while retaining or improving its desired biological activity. This approach can lead to compounds with improved synthetic accessibility, better physicochemical properties, and potentially fewer off-target effects.

For isatin-based FAAH inhibitors, a lead simplification strategy was employed by modifying a bulky aryl moiety at the N-1 position with a more flexible allyl group. nih.gov This modification resulted in a significant increase in potency, demonstrating the effectiveness of structural simplification in enhancing the activity of indoline-related scaffolds. nih.gov

The process of structural simplification often involves identifying the key pharmacophoric elements of a molecule and removing non-essential structural features. This can lead to the discovery of a more streamlined and efficient chemical scaffold for further optimization.

Multivariate Optimization for Pharmacological and Pharmacokinetic Properties

The development of a successful drug requires the simultaneous optimization of multiple parameters, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Multivariate optimization strategies aim to address this complexity by considering several properties concurrently.

For indoline-based compounds, this could involve creating a matrix of analogues with systematic variations in different parts of the molecule. For example, in the optimization of indole derivatives as tubulin inhibitors, researchers performed an "indole-walk" study to determine the optimal attachment point of the indole ring to the core structure. nih.gov This, combined with modifications to other parts of the molecule, led to a compound with improved cytotoxic potency and metabolic stability. nih.gov

Computational tools and statistical methods are often employed in multivariate optimization to analyze the relationships between structural modifications and their effects on various properties. youtube.com This data-driven approach allows for a more rational and efficient exploration of the chemical space, increasing the probability of identifying a clinical candidate with a balanced profile of pharmacological and pharmacokinetic properties.

Biological and Pharmacological Research of 1 Acetylindoline 5 Carboxylic Acid Derivatives

Biological Activities and Mechanisms of Action

Derivatives built upon the indoline (B122111) and indole (B1671886) carboxylic acid core have demonstrated a wide spectrum of biological activities. The inherent structural features of the indole ring system allow for crucial interactions with a variety of biological targets, making it a privileged scaffold in drug discovery.

Evaluation of Endothelin Antagonist Activities

The endothelin system is critically involved in vascular homeostasis, and its dysregulation is implicated in various cardiovascular diseases. mdpi.com Endothelin receptor antagonists are therefore a key area of pharmaceutical research. While direct studies on 1-acetylindoline-5-carboxylic acid derivatives as endothelin antagonists are not extensively documented, research into structurally related compounds provides valuable insights. For instance, derivatives of pyrrolidine-3-carboxylic acid and 1,3-diaryl-5-oxo-proline have been synthesized and evaluated as potent and selective endothelin receptor antagonists. mdpi.comnih.govresearchgate.net One study identified compound 31h , a 1,3-diaryl-5-oxo-proline derivative, as a selective ligand for the endothelin A receptor (ETAR). mdpi.com Similarly, carbazolothiophene-2-carboxylic acid derivatives have also been explored for their ability to inhibit endothelin-1 (B181129) induced effects. nih.gov These findings suggest that carboxylic acid-containing heterocyclic structures can serve as a foundation for developing effective endothelin antagonists.

Anticancer and Antiproliferative Effects

The indole scaffold is a cornerstone in the development of anticancer agents, with derivatives exhibiting a variety of mechanisms to inhibit cancer cell growth. nih.govresearchgate.net this compound itself has been utilized as a starting material in the synthesis of tryptophan dioxygenase inhibitors, which are under investigation as potential cancer immunomodulators.

Research into related indole-based carboxylic acid derivatives has yielded numerous compounds with significant antiproliferative activity.

EGFR Inhibition: New 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govresearchgate.net Compound 3a from this series was identified as the most potent, inhibiting the growth of HepG2, A549, and MCF-7 human cancer cell lines and inducing cell cycle arrest and apoptosis. nih.govresearchgate.net

Tubulin Polymerization Inhibition: Certain indole derivatives are known to inhibit tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells. mdpi.com

Kinase and Other Enzyme Inhibition: Various indole derivatives have been found to inhibit protein kinases like casein kinase 2 (CK2), tyrosine kinases (TrK), and cyclin-dependent kinases (CDK), as well as other critical targets such as vascular endothelial growth factor-2 (VEGFR), DNA topoisomerases, and histone deacetylases (HDACs). mdpi.com

Broad-Spectrum Activity: Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have demonstrated potent antiproliferative activity against a wide range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, quinoline (B57606)–pyrazole hybrids and 2,4-disubstituted quinoline-3-carboxylic acid derivatives have also shown promise as selective antiproliferative agents. mdpi.comnih.gov

A study on substituted-N-benzyl-1H-indole-2-carbohydrazides revealed that several compounds exhibited moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Selected Indole and Quinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|---|

| 5-Bromoindole-2-carboxylic acid derivative | Compound 3a | HepG2, A549, MCF-7 | Most potent in series, inhibits EGFR | nih.govresearchgate.net |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide | Compound 4e | MCF-7, A549, HCT116 | Average IC50 of 2 µM | mdpi.com |

| 2,4-disubstituted quinoline-3-carboxylic acid | Compound 2f | MCF-7, K562 | More selective and potent than parent ester | nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acid | Compound 2l | MCF-7, K562 | More selective and potent than parent ester | nih.gov |

Antimicrobial Properties

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Derivatives of indole-2-carboxylic acid have shown notable antimicrobial and antifungal properties.

In one study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and evaluated. researchgate.netfabad.org.tr Compound 2 , an ester derivative, was the most active against Enterococcus faecalis and also showed significant activity against the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. researchgate.netfabad.org.tr Several other compounds in the series also displayed noteworthy antifungal activity against C. albicans. researchgate.netfabad.org.tr Another novel indole derivative demonstrated high inhibition ratios of 95.93% and 94.91% against Escherichia coli and Staphylococcus aureus, respectively. researchgate.net

Furthermore, a novel carboxylic acid isolated from halophilic Pseudomonas aeruginosa, identified as 5-(1h-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid , showed distinct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 2 (ester derivative) | Enterococcus faecalis | Most active in series | researchgate.netfabad.org.tr |

| Compound 2 (ester derivative) | Candida albicans | 8 µg/mL | researchgate.netfabad.org.tr |

| Compound 1 (ester derivative) | Candida albicans | 32 µg/mL | fabad.org.tr |

| Compound 6 (amide derivative) | Candida albicans | 32 µg/mL | fabad.org.tr |

| Compound 3 (ester derivative) | Candida albicans | 64 µg/mL | fabad.org.tr |

| Compound 5 (amide derivative) | Candida albicans | 64 µg/mL | fabad.org.tr |

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are underlying factors in many chronic diseases. Indole and indoline derivatives have been investigated as potential agents to combat these processes. researchgate.net A novel indoline-based derivative, pactimibe , demonstrated an antiperoxidative effect in addition to its primary activity as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. nih.gov

Studies on ester and amide derivatives of indole-2-carboxylic acid revealed significant antioxidant potential. fabad.org.tr

Reducing Power: Compounds 5 and 6 (N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide, respectively) showed excellent Fe³⁺ reducing power, comparable or superior to the standard butylated hydroxytoluene (BHT). fabad.org.tr

Metal Chelating: All tested ester and amide derivatives (compounds 1-6 ) exhibited more powerful Fe²⁺ chelating activity than the standard chelator Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr

DPPH Radical Scavenging: Compounds 5 and 6 also showed modest scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. fabad.org.tr

Similarly, other heterocyclic carboxylic acids have been explored. Quinolines have shown appreciable anti-inflammatory activities, in some cases better than the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, but often lack significant DPPH radical scavenging capacity. nih.govmdpi.com A series of new carboxylic acid analogues (FM7-12 ) showed potent inhibition of COX-1 and COX-2 enzymes, key targets in inflammation, with compounds FM10 and FM12 also exhibiting strong antioxidant activity in DPPH and ABTS assays. nih.gov

Neuroprotective Potential

Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by progressive neuronal loss, with oxidative stress playing a key pathogenic role. mdpi.com Indole-based compounds are being actively investigated for their neuroprotective capabilities. nih.gov

Two series of hybrids derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) were synthesized and evaluated as multifunctional neuroprotectors. nih.govresearchgate.net

The derivatives of 5MICA with 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) substitutions showed the most potent neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells. nih.govresearchgate.net

All tested compounds were effective at suppressing iron-induced lipid peroxidation. nih.govresearchgate.net

The compounds also demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme whose inhibitors are used in Parkinson's disease treatment. nih.govresearchgate.net

In another study, indole-based hybrid compounds demonstrated significant neuroprotective effects in cellular models by reducing reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a key player in Alzheimer's disease. nih.gov These compounds increased cell viability by an average of 25% and reduced ROS levels back to basal states. nih.gov

Inhibition of Histone Deacetylation

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation and have become important targets for cancer therapy. bohrium.commdpi.com HDAC inhibitors can alter abnormalities in gene expression associated with cancer. mdpi.com The carboxylic acid functional group is a key feature in one class of HDAC inhibitors. nih.gov

While specific research into this compound derivatives as HDAC inhibitors is not prominent, studies on other carboxylic acid-bearing heterocycles are informative. A series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized, and compound D28 was identified as a selective HDAC3 inhibitor with potent in vitro anticancer activity. frontiersin.org The study found that introducing a hydrazide group in place of a hydroxamic acid zinc-binding group could improve inhibitory activity and selectivity for class I HDACs. frontiersin.org Aliphatic carboxylic acids like valproic acid and sodium phenylbutyrate are also known pan-HDAC inhibitors, though they typically show weak inhibitory effects on their own. mdpi.com

Molecular Targets and Pathways

The therapeutic potential of this compound derivatives stems from their ability to interact with various molecular targets and modulate critical cellular signaling pathways. Research has focused on their engagement with G-protein coupled receptors, inhibition of specific enzymes, and modulation of developmental pathways implicated in disease.

Interaction with G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are prominent drug targets. nih.govnih.gov They transduce extracellular signals into intracellular responses, often through second messengers like cyclic AMP (cAMP) or the inositol (B14025) phospholipid signaling pathway. nih.govnih.gov The indole scaffold, a core component of this compound, is a well-established pharmacophore for ligands that target GPCRs.

Research into indolyl carboxylic acid amides has demonstrated their potential as selective ligands for dopamine (B1211576) receptors. For instance, a series of compounds developed by coupling substituted indole carboxylic acids with N-phenylpiperazine amines showed high affinity for dopamine D2 and D3 receptors. nih.gov Specifically, moving a methoxy (B1213986) group from the 5-position to the 6-position on the indole ring did not significantly alter the affinity for these receptors. nih.gov Another compound, which introduced a hydroxyl group at the 5-position of the indolyl-2-carboxylic group, demonstrated a 2.4-fold increase in affinity for the D2 receptor and a 1.7-fold increase for the D3 receptor compared to the unsubstituted parent compound. nih.gov These findings underscore the potential for developing derivatives of this compound as modulators of GPCRs, leveraging substitutions on the indole ring to achieve desired selectivity and affinity.

Table 1: Dopamine Receptor Binding Affinity of Indolyl Carboxylic Amide Analogues nih.gov

| Compound | Substitution on Indole Ring | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity |

| 2 | H at position 5 | 37.4 | 0.33 | 123-fold |

| 14a | OH at position 5 | 15.7 | 0.18 | 87-fold |

| 17d | OCH3 at position 5 (indole-3-carboxylic) | Similar to 17e | Similar to 17e | - |

| 17e | OCH3 at position 6 (indole-3-carboxylic) | Similar to 17d | Similar to 17d | - |

Enzyme Inhibition Studies (e.g., Carboxylic Acid Reductases, Cholinesterase)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of this compound have been explored for their ability to inhibit several classes of enzymes.

Carboxylic Acid Reductases (CARs): These enzymes catalyze the reduction of carboxylic acids to aldehydes. While specific studies on this compound are limited, research on related indole compounds is informative. The activity of CARs is influenced by the electronic properties of the substrate, with a preference for electron-rich acids.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Indole-based structures are known to exhibit cholinesterase inhibitory activity.

HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication. nih.govrsc.org An initial screening identified indole-2-carboxylic acid as an inhibitor with an IC₅₀ of 32.37 μM. rsc.org Structural optimization led to the development of derivative 20a , which showed a significantly increased inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov This enhancement was attributed to the introduction of a long branch on the C3 position of the indole core, which improved interaction with a hydrophobic cavity near the enzyme's active site. nih.gov

Table 2: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives

| Compound | Description | Integrase Inhibition IC₅₀ (μM) |

| Indole-2-carboxylic acid | Initial Scaffold | 32.37 rsc.org |

| Derivative 17a | Optimized derivative | 3.11 rsc.org |

| Derivative 20a | Further optimized derivative | 0.13 nih.gov |

Modulating Cellular Signaling Pathways (e.g., Hedgehog Pathway)

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is implicated in the progression of several cancers when aberrantly reactivated in adults. The Gli transcription factors are key components of this pathway.

Indole-based compounds have emerged as potent inhibitors of the Hh pathway. Benzo[cd]indol-2(1H)‐one 1, an indole derivative, has demonstrated sub-micromolar potency in various Hedgehog pathway cell models, acting downstream of the Suppressor of Fused (SUFU). nih.gov This compound was shown to reduce the viability of GLI-driven lung cancer cells and medulloblastoma spheroids with LD₅₀ values ranging from 1–10 μM. nih.gov

Another study focused on indolactam dipeptides, which target protein kinase C (PKC), a regulator of Gli. nih.gov The lead compound, N-hexylindolactam V (compound 8), exhibited nanomolar potency in inhibiting Gli, with an IC₅₀ of 27 ± 6 nM in C3H10T1/2 cells, which was superior to the clinical inhibitor vismodegib (B1684315) (IC₅₀ = 58 ± 32 nM). nih.gov These findings highlight the potential of using the this compound scaffold to develop novel modulators of the Hedgehog signaling pathway.

Table 3: Inhibition of Hedgehog Pathway by Indole Derivatives nih.gov

| Compound | Cell Line | Assay Type | IC₅₀ (nM) |

| N-hexylindolactam V (8) | C3H10T1/2 | Gli Luciferase Reporter | 27 ± 6 |

| Vismodegib | C3H10T1/2 | Gli Luciferase Reporter | 58 ± 32 |

| (-)-Pendolmycin (1) | C3H10T1/2 | Gli Luciferase Reporter | 171 ± 8 |

Pharmacological Profiling and Preclinical Assessment

The evaluation of new chemical entities involves a series of in vitro and in vivo studies to characterize their biological activity and pharmacological properties.

In Vitro Functional Assays

A variety of in vitro functional assays are employed to determine the biological activity of this compound derivatives at the molecular and cellular levels. youtube.com These assays are crucial for establishing proof-of-concept and for structure-activity relationship (SAR) studies.

Commonly used in vitro assays include:

Enzyme Inhibition Assays: These biochemical assays measure the ability of a compound to inhibit the activity of a purified enzyme. The potency is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. youtube.com For example, the inhibition of HIV-1 integrase by indole derivatives was quantified using this method. nih.govrsc.org

Cell-Based Reporter Assays: These assays use genetically modified cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. This allows for the quantification of pathway activation or inhibition. The Hedgehog-Gli reporter assays are a prime example. nih.gov

Cell Proliferation/Cytotoxicity Assays: Assays like the MTT assay are used to assess the effect of compounds on the viability and proliferation of cancer cell lines. nih.govmdpi.com For instance, indolyl dihydropyrazole derivatives were evaluated for their anti-proliferative activity against four human cancer cell lines, with IC₅₀ values being determined. nih.gov

Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) can be used to measure changes in the mRNA levels of target genes following treatment with a compound, providing insight into its mechanism of action.

Table 4: Examples of In Vitro Functional Assays for Indole Derivatives

| Assay Type | Purpose | Example Application | Measured Endpoint |

| Enzyme Inhibition | Determine potency against a specific enzyme | HIV-1 Integrase Inhibition | IC₅₀ value nih.govrsc.org |

| Cell-Based Reporter | Quantify modulation of a signaling pathway | Hedgehog/Gli Pathway Inhibition | Luciferase Activity / IC₅₀ value nih.gov |